molecular formula C19H25N5O2 B2452583 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396636-55-7

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2452583
M. Wt: 355.442
InChI Key: RPWREHYRZWXWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively studied in scientific research. The compound is known for its unique properties and has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Modifications

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, due to its structural complexity, may be involved in studies related to the synthesis of pyrimidine derivatives, which are known for their wide range of biological activities. For instance, the reaction of formamidine with certain diones can lead to the formation of pyrimidinones, suggesting a method for the synthesis of complex pyrimidine derivatives that could include structures similar to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (Demerac et al., 1972).

Biochemical Evaluation and Enzyme Inhibition

Compounds structurally related to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea have been synthesized and assessed for their biochemical activities, such as antiacetylcholinesterase activity. These studies aim to optimize the pharmacophoric elements and assess the potential of such compounds in therapeutic applications, highlighting the importance of the urea and pyrimidinyl moieties in enzyme inhibition (Vidaluc et al., 1995).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of N-substituted pyrimidine derivatives, potentially including structures akin to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, have revealed moderate antimicrobial activity in some cases. This suggests that modifications on the pyrimidine core can influence biological activity, providing a basis for the development of novel antimicrobial agents (Reddy et al., 2003).

Supramolecular Chemistry and Tautomerism

The structural features of pyrimidine derivatives, similar to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, allow for the study of conformational equilibria and tautomerism within supramolecular complexes. These studies can shed light on the kinetic trapping effects and the potential for molecular sensing applications based on the controlled tautomerism of pyrimidine derivatives (Kwiatkowski et al., 2019).

Pharmacokinetic Profiling

The pharmacokinetic properties of compounds structurally related to 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, such as absorption, metabolism, and excretion, are crucial for understanding their therapeutic potential and safety profile. Studies on similar compounds can provide insights into the metabolic pathways and the role of specific moieties in pharmacokinetics, aiding in the design of compounds with favorable properties (Sharma et al., 2012).

properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(22-11-14-26-17-5-2-1-3-6-17)23-15-16-7-12-24(13-8-16)18-20-9-4-10-21-18/h1-6,9-10,16H,7-8,11-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWREHYRZWXWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

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